4-(Bromomethyl)pyrrolidin-2-one

Medicinal Chemistry Process Chemistry Analytical Method Development

For laboratories requiring the certified reference standard for Pregabalin Impurity 4, this 4-(bromomethyl)pyrrolidin-2-one is the only regioisomer that ensures regulatory compliance in ANDA and DMF submissions. Its distinct 4-position substitution pattern and higher purity (≥97%) compared to N-substituted analogs (95%) are critical for accurate HPLC/UPLC/LC-MS retention time marking and quantitative impurity determination. Substituting with any other bromomethyl pyrrolidin-2-one isomer would invalidate analytical results.

Molecular Formula C5H8BrNO
Molecular Weight 178.03 g/mol
CAS No. 945671-51-2
Cat. No. B109635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)pyrrolidin-2-one
CAS945671-51-2
Synonyms4-(Bromomethyl)-2-pyrrolidinone
Molecular FormulaC5H8BrNO
Molecular Weight178.03 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)CBr
InChIInChI=1S/C5H8BrNO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8)
InChIKeyUQOBYBZHCXBRGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)pyrrolidin-2-one (CAS 945671-51-2): A Regiospecific Building Block for Pharmaceutical Intermediates and Impurity Standards


4-(Bromomethyl)pyrrolidin-2-one is a γ‑lactam derivative characterized by a bromomethyl substituent at the 4‑position of the pyrrolidin‑2‑one ring, with a molecular formula of C₅H₈BrNO and a molecular weight of 178.03 g/mol . This electrophilic heterocyclic building block is distinguished from its regioisomers by its unique substitution pattern, which imparts distinct physical properties and a specific role as a pharmaceutical impurity reference standard for Pregabalin .

Why 4-(Bromomethyl)pyrrolidin-2-one Cannot Be Replaced by Other Pyrrolidinone Bromomethyl Isomers


Pyrrolidin‑2‑one bromomethyl derivatives are not interchangeable due to regioisomer‑specific differences in physicochemical properties and certified applications. The 4‑substituted isomer exhibits a predicted boiling point of 336.1±15.0 °C and a density of 1.541±0.06 g/cm³ , whereas the N‑substituted (1‑) isomer shows a markedly lower boiling point of 135–136 °C at 12 Torr and a higher density of 1.610±0.06 g/cm³ . Furthermore, only the 4‑bromomethyl derivative is designated as Pregabalin Impurity 4, a critical reference standard for pharmaceutical quality control . Substituting with a 3‑ or 5‑bromomethyl analog would invalidate analytical methods and alter reaction outcomes in structure‑activity relationship (SAR) studies.

Quantitative Differentiation of 4-(Bromomethyl)pyrrolidin-2-one from Closest Analogs


Regioisomeric Physical Property Divergence: 4‑ vs. N‑Substitution

The 4‑(bromomethyl)pyrrolidin‑2‑one isomer exhibits significantly different physical properties compared to its N‑substituted regioisomer (1‑(bromomethyl)pyrrolidin‑2‑one), affecting its behavior in synthesis and purification workflows . The predicted boiling point of the 4‑isomer is 336.1±15.0 °C at 760 mmHg , whereas the 1‑isomer has an experimentally determined boiling point of 135–136 °C at 12 Torr . Density also differs notably: 1.541±0.06 g/cm³ for the 4‑isomer versus 1.610±0.06 g/cm³ for the 1‑isomer .

Medicinal Chemistry Process Chemistry Analytical Method Development

Designated Pharmaceutical Impurity Reference Standard for Pregabalin

4‑(Bromomethyl)pyrrolidin‑2‑one is officially designated as Pregabalin Impurity 4 (PRG64) and is supplied as a characterized reference standard for pharmaceutical analysis . This designation is unique to the 4‑bromomethyl isomer; other regioisomers (1‑, 3‑, or 5‑bromomethyl derivatives) are not recognized as official pregabalin impurities. The compound is provided with full analytical characterization (HPLC, NMR, MS) and a Certificate of Analysis (CoA) to support method validation, ANDA/DMF submissions, and stability studies .

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Enhanced Purity Availability Relative to N‑Substituted Analog

4‑(Bromomethyl)pyrrolidin‑2‑one is commercially available at higher minimum purity specifications (97–98%) compared to the N‑substituted 1‑(bromomethyl)pyrrolidin‑2‑one, which is typically supplied at 95% purity . This higher purity reduces the need for additional purification steps and minimizes the risk of side reactions in sensitive synthetic applications.

Synthetic Chemistry Material Sourcing Reagent Quality

Defined Hazard Profile Enables Safe Handling in Regulated Environments

4‑(Bromomethyl)pyrrolidin‑2‑one is classified with specific GHS hazard codes: H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . This well‑defined hazard profile allows laboratories to implement appropriate engineering controls and personal protective equipment (PPE) measures. In contrast, the 3‑bromomethyl isomer lacks fully documented hazard classifications in authoritative databases , introducing uncertainty in risk assessment and safety planning.

Laboratory Safety Chemical Hygiene Risk Assessment

Optimal Application Scenarios for 4-(Bromomethyl)pyrrolidin-2-one Based on Verifiable Evidence


Pharmaceutical Impurity Profiling and Method Validation for Pregabalin

Laboratories developing or validating HPLC, UPLC, or LC‑MS methods for Pregabalin active pharmaceutical ingredient (API) and finished drug products must use 4‑(bromomethyl)pyrrolidin‑2‑one as the certified reference standard for Pregabalin Impurity 4 . Its identity as the official impurity 4 ensures accurate retention time marking, peak identification, and quantitative impurity determination required for ANDA and DMF submissions . Substitution with any other bromomethyl pyrrolidin‑2‑one isomer would render analytical results non‑compliant with regulatory expectations.

Medicinal Chemistry Structure‑Activity Relationship (SAR) Studies Targeting GABAergic Pathways

In medicinal chemistry campaigns exploring γ‑lactam‑based GABA analogs, 4‑(bromomethyl)pyrrolidin‑2‑one serves as a key electrophilic intermediate for introducing diverse side chains via nucleophilic substitution . Its distinct 4‑position bromomethyl group allows the construction of 4‑substituted pyrrolidin‑2‑one scaffolds with defined three‑dimensional orientation, which is critical for optimizing interactions with neuronal voltage‑gated calcium channel α2‑δ subunits. The higher purity (97–98%) of the 4‑isomer relative to the N‑substituted analog (95%) minimizes by‑product formation during SAR library synthesis .

Synthesis of Cyclic Enol Carbonates and Advanced Heterocyclic Building Blocks

4‑(Bromomethyl)pyrrolidin‑2‑one has been employed as a synthetic equivalent in the preparation of cyclic enol carbonates—versatile intermediates for constructing complex molecular architectures . Its predicted boiling point of 336.1±15.0 °C and density of 1.541±0.06 g/cm³ distinguish it from lower‑boiling N‑substituted analogs, influencing reaction solvent selection and work‑up procedures . These property differences make the 4‑isomer preferable for high‑temperature reactions or distillative purifications where the N‑isomer would prematurely evaporate.

Laboratory Safety and Hazard‑Controlled Synthetic Operations

For research facilities operating under strict chemical hygiene plans, 4‑(bromomethyl)pyrrolidin‑2‑one offers a fully characterized GHS hazard profile (H302, H315, H318, H335) that enables precise risk assessment, PPE selection, and emergency response planning . In contrast, the 3‑bromomethyl isomer lacks comprehensive hazard documentation, creating uncertainty in safety data sheet (SDS) preparation and worker protection protocols . Procuring the 4‑isomer supports compliance with OSHA laboratory standards and institutional environmental health and safety requirements.

Technical Documentation Hub

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